MFCD07189609

Description

MFCD07189609 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, commonly used in coordination chemistry and catalysis. Such ligands often exhibit unique electronic and steric properties, enabling selective catalytic transformations in organic synthesis.

Key inferred properties (based on analogous compounds in the evidence):

- Molecular formula: Likely involves a combination of phosphorus, carbon, and hydrogen (e.g., CₙHₘP).

- Coordination behavior: Expected to bind transition metals (e.g., palladium, platinum) via phosphine and alkene moieties, facilitating catalytic cycles .

- Applications: Potential use in cross-coupling reactions, hydrogenation, or asymmetric catalysis.

Properties

IUPAC Name |

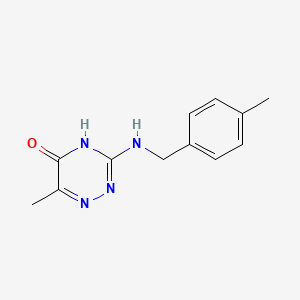

6-methyl-3-[(4-methylphenyl)methylamino]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)7-13-12-14-11(17)9(2)15-16-12/h3-6H,7H2,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVNGPDFDGOMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NN=C(C(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189609 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:

Step 1: Selection of starting materials and preparation of intermediates.

Step 2: Application of specific reaction conditions, such as temperature, pressure, and catalysts, to facilitate the desired chemical transformations.

Step 3: Purification and isolation of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for large quantities. This involves optimizing the reaction conditions and using advanced equipment to ensure high yield and purity. Key steps in industrial production include:

Optimization of reaction conditions: Ensuring the reaction proceeds efficiently and safely.

Use of advanced equipment: Employing reactors, distillation columns, and other equipment to facilitate large-scale production.

Quality control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD07189609 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form new products.

Reduction: Reduction reactions can convert this compound into different chemical species.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Oxidizing agents: Used in oxidation reactions to convert the compound into oxidized products.

Reducing agents: Employed in reduction reactions to achieve the desired chemical transformations.

Catalysts: Often used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

MFCD07189609 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

Medicine: Explored for its potential therapeutic applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD07189609 with structurally or functionally related compounds, leveraging data from studies on analogous ligands and catalysts.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: this compound likely has a more complex architecture than CAS 1761-61-1 (a brominated aromatic compound) or CAS 866607-09-2 (a boron-containing ester). Its hybrid phosphine-alkene design enables simultaneous σ-donation (via phosphorus) and π-backbonding (via alkene), enhancing catalytic activity . In contrast, CAS 56469-02-4 (a hydroxyisoquinolone derivative) lacks metal-binding sites, limiting its utility in catalysis .

Functional Versatility: this compound’s dual functionality outperforms simpler ligands like triphenylphosphine (PPh₃), which lacks π-accepting capacity. This property is critical in stabilizing electron-deficient metal centers during catalysis .

Synthetic Accessibility :

- This compound’s synthesis likely requires multistep procedures (e.g., phosphine alkylation followed by alkene incorporation), comparable to the A-FGO-catalyzed reactions for CAS 1761-61-1 .

- CAS 56469-02-4 is synthesized via straightforward alkylation, but its simplicity limits its scope .

Thermodynamic Stability :

- Phosphine-alkene ligands like this compound exhibit higher thermal stability than boron-based compounds (e.g., CAS 866607-09-2), which may degrade under harsh conditions .

Research Implications and Limitations

- Advantages of this compound: Enables precise control over metal coordination geometry. Enhances catalytic turnover in stereoselective reactions.

- Limitations: Synthesis complexity may hinder large-scale production. Limited solubility in polar solvents compared to CAS 866607-09-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.